(R)-ShiP

Descripción general

Descripción

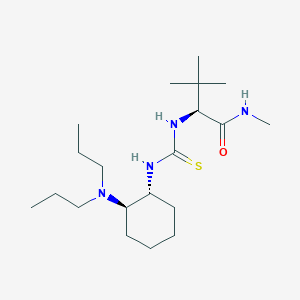

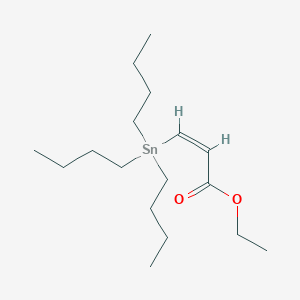

(R)-ShiP, also known as (R)-2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-pyridin-2-ylthiazole, is a chemical compound that has shown promising results in the field of scientific research. It is a selective inhibitor of the SH2 domain-containing inositol 5-phosphatase 1 (SHIP1) enzyme, which plays a crucial role in regulating various cellular processes, including immune cell signaling, cell proliferation, and apoptosis.

Aplicaciones Científicas De Investigación

1. Computational Approaches in Drug Discovery

(R)-ShiP's role in drug discovery is enhanced by computational approaches, which provide strategies for dealing with drug-side effect associations. These computational methods, including Centered Kernel Alignment-based Multiple Kernel Learning and Kronecker Regularized Least Squares, are significant in identifying these associations and improving the drug discovery process (Ding, Tang, & Guo, 2019).

2. Impact of Scientific Acumen in R&D

The success in drug research and development, potentially involving this compound, is greatly influenced by scientific acumen and good judgment. This aspect is critical, especially in the early termination of less viable drug candidates, highlighting the importance of expertise and decision-making in R&D processes (Ringel, Tollman, Hersch, & Schulze, 2013).

3. Reverse Pharmacology in Ayurvedic Products

Reverse pharmacology, a path from bedside observations to bench-side experiments, can be applied in exploring the efficacy of this compound. This method helps in generating evidence at various biological levels and integrating research methods back to new drug development (Raut, Tillu, & Vaidya, 2016).

Propiedades

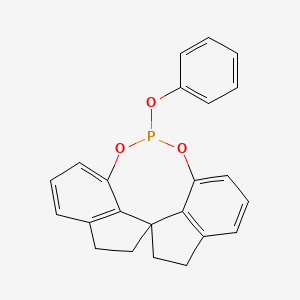

IUPAC Name |

12-phenoxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19O3P/c1-2-8-18(9-3-1)24-27-25-19-10-4-6-16-12-14-23(21(16)19)15-13-17-7-5-11-20(26-27)22(17)23/h1-11H,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVANYVSBBJFGMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC23CCC4=C2C(=CC=C4)OP(OC5=CC=CC1=C35)OC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

656233-53-3 | |

| Record name | (R)-ShiP | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key applications of (R)-ShiP in organic synthesis?

A1: this compound is primarily used as a chiral ligand in rhodium-catalyzed asymmetric reactions. It demonstrates significant effectiveness in promoting the additions of arylboronic acids to diverse substrates. Notably, it has been successfully employed in reactions involving N-tosylarylimines [], aldehydes [], and α-ketoesters [], yielding products with high enantiomeric excesses.

Q2: What is the structure and key spectroscopic data of this compound?

A2: this compound is a chiral phosphine oxide with the following characteristics:

Q3: How is the purity of this compound typically assessed?

A3: The purity of this compound is primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy, with a focus on the 31P nucleus. Additionally, its optical rotation is measured to ascertain its enantiomeric purity. []

Q4: What are the stability considerations and handling precautions for this compound?

A4: this compound is known to be moisture-sensitive. Therefore, it is crucial to handle and store this compound under inert conditions, such as in a desiccator or glovebox, to prevent degradation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5''-(4'-Formyl-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarbaldehyde](/img/structure/B3068754.png)

![3',4',5',6'-Tetrakis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B3068793.png)

![[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarbaldehyde](/img/structure/B3068810.png)